molecular formula C12H17N B3323313 N-benzyl-1-cyclopropylethanamine CAS No. 163667-52-5

N-benzyl-1-cyclopropylethanamine

Cat. No. B3323313
CAS RN: 163667-52-5
M. Wt: 175.27 g/mol
InChI Key: IAFIYTMWMGDDQD-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclopropylethanamine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .


Synthesis Analysis

The synthesis of this compound involves various reaction conditions with triethylamine in hexane . The reaction yields varied from 71% to 96% under different conditions . Some reactions were performed at 55 - 60℃ for approximately 0.67 hours . Other reactions involved the use of sodium or sodium tetrahydroborate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is further connected to a cyclopropyl group (C3H5-) and an ethyl group (C2H5-) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo reactions with triethylamine in hexane, yielding different products . The reaction conditions and yields vary depending on the specific reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.27 . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly mentioned in the search results.

Scientific Research Applications

1. Mechanism-Based Inactivation of Enzymes

N-benzyl-1-cyclopropylethanamine has been investigated for its role in the mechanism-based inactivation of enzymes such as monoamine oxidase (MAO). Studies have shown that certain derivatives of this compound can selectively inactivate MAO by forming stable enzyme-inhibitor complexes through molecular interactions and chemical reactions within the enzyme's active site (Silverman et al., 1984).

2. Understanding Enzyme Inhibition

Research involving this compound has contributed to a deeper understanding of enzyme inhibition processes. For example, the compound has been used to study the competitive reversible inhibition and the mechanism-based inactivation of MAO, providing insights into the molecular mechanisms underpinning these processes (Silverman & Zieske, 1985).

3. Exploring Metabolic Pathways

The compound has been used in studies exploring the metabolic pathways of cyclopropylamines, such as its oxidation by cytochrome P450 enzymes. These studies have helped clarify the metabolic fate of such compounds in biological systems, providing valuable insights for drug development and toxicology (Cerny & Hanzlik, 2006).

4. Synthesis of Bioactive Compounds

This compound serves as a building block in the synthesis of various bioactive compounds. Its structural features are leveraged in synthesizing novel compounds with potential applications in drug development, such as inhibitors for certain enzymes involved in disease processes (Pajouhesh & Hancock, 1984).

5. Role in Drug Design

The compound's unique chemical properties have made it a subject of interest in drug design, particularly in the development of enzyme inhibitors. It is used to understand the structural requirements for enzyme inhibition, aiding in the design of more effective and selective therapeutic agents (Zhang et al., 2017).

Future Directions

N-benzyl-1-cyclopropylethanamine and its derivatives could potentially be explored for various applications. For instance, platinum complexes having N-benzyl 1,3-propanediamine derivatives as ligands have been synthesized and are being studied as potential antineoplastic agents . Additionally, the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via the coupling of benzylamine, benzaldehyde, and CO2 under mild conditions has been investigated .

properties

IUPAC Name

N-benzyl-1-cyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFIYTMWMGDDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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